molecular formula C14H14ClNO B3172038 3-Chloro-2-(3,5-dimethylphenoxy)aniline CAS No. 946714-75-6

3-Chloro-2-(3,5-dimethylphenoxy)aniline

Cat. No.: B3172038
CAS No.: 946714-75-6
M. Wt: 247.72 g/mol
InChI Key: XAUCWMSZKYYXPK-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-Chloro-2-(3,5-dimethylphenoxy)aniline can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-2-(3,5-dimethylphenoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(3,5-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Chloro-2-(3,5-dimethylphenoxy)aniline can be compared with other similar compounds, such as:

Biological Activity

3-Chloro-2-(3,5-dimethylphenoxy)aniline is an organic compound that has garnered interest in various biological and biochemical research fields. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine and industry, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H12_{12}ClN
  • Molecular Weight : 223.68 g/mol
  • Key Functional Groups : Chloro group, aniline group, phenoxy group

The compound's unique structure allows it to interact with various biological systems, making it a valuable subject for research in enzyme interactions and pharmaceutical development.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. It can modulate the activity of these biomolecules, leading to significant biochemical effects:

  • Enzyme Inhibition/Activation : The compound can inhibit or activate certain enzymes, influencing metabolic pathways and cellular processes.
  • Cell Signaling : It affects cell signaling pathways that are crucial for cellular communication, potentially altering gene expression and protein synthesis.

1. Medicinal Chemistry

Research indicates that this compound is used in the development of new pharmaceuticals. Its ability to influence enzyme activity makes it a candidate for drug design targeting specific diseases.

2. Industrial Applications

The compound is also utilized in the production of dyes and pigments due to its chemical stability and reactivity. Its role as a building block in organic synthesis further enhances its industrial relevance.

Case Study 1: Enzyme Interaction Studies

A study investigating the interaction of this compound with various enzymes revealed that at concentrations ranging from 10 to 50 μM, the compound exhibited significant inhibition of enzyme activity related to metabolic pathways. This inhibition was found to be dose-dependent, showcasing potential therapeutic applications in metabolic disorders .

Case Study 2: Antiviral Activity

In a screening assay for antiviral compounds, derivatives of aniline including this compound were evaluated for their efficacy against HIV-1. Results indicated that certain structural modifications led to enhanced potency against the virus, suggesting that this compound may be a useful scaffold for developing novel antiviral agents .

Comparative Analysis of Biological Activity

Compound NameBiological ActivityKey Findings
This compoundEnzyme modulationInhibits key metabolic enzymes at low concentrations
4-Chloro-2-(5-methylphenoxy)anilineModerate antiviralEffective against HIV with EC50 values around 0.030 μM
Diarylaniline derivativesHigh potency against HIVSelective index values exceeding 2000 in some cases

Properties

IUPAC Name

3-chloro-2-(3,5-dimethylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-6-10(2)8-11(7-9)17-14-12(15)4-3-5-13(14)16/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUCWMSZKYYXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C=CC=C2Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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